4-Phenyl-3-(trimethylsilyl)-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

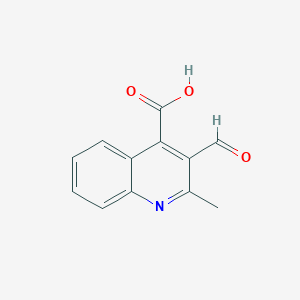

4-Phenyl-3-(trimethylsilyl)-1H-pyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with a phenyl group at the 4-position and a trimethylsilyl group at the 3-position

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Phenyl-3-(trimethylsilyl)-1H-Pyrazol erfolgt typischerweise durch die Reaktion von Phenylhydrazin mit Trimethylsilylacetylen unter bestimmten Bedingungen. Die Reaktion wird in der Regel in Gegenwart eines Katalysators wie Palladium oder Kupfer durchgeführt, um die Bildung des Pyrazolrings zu erleichtern. Die Reaktionsbedingungen umfassen oft eine inerte Atmosphäre (z. B. Stickstoff oder Argon) und ein Lösungsmittel wie Tetrahydrofuran (THF) oder Dimethylformamid (DMF), um die richtige Umgebung für den effizienten Ablauf der Reaktion zu gewährleisten.

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für 4-Phenyl-3-(trimethylsilyl)-1H-Pyrazol nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Laborsynthesemethoden umfassen. Dies würde die Optimierung der Reaktionsbedingungen, die Verwendung größerer Reaktoren und die Gewährleistung einer ordnungsgemäßen Handhabung und Sicherheitsmaßnahmen für die beteiligten Reagenzien und Produkte beinhalten.

Analyse Chemischer Reaktionen

Reaktionstypen

4-Phenyl-3-(trimethylsilyl)-1H-Pyrazol kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, um sauerstoffhaltige funktionelle Gruppen einzuführen.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu reduzieren.

Substitution: Die Trimethylsilylgruppe kann mit anderen funktionellen Gruppen durch Reagenzien wie Halogene oder metallorganische Verbindungen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid und andere Reduktionsmittel.

Substitution: Halogene, metallorganische Verbindungen und andere Nukleophile.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zu hydroxylierten oder carbonylhaltigen Derivaten führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen wie Halogenide oder Alkylgruppen einführen können.

Wissenschaftliche Forschungsanwendungen

4-Phenyl-3-(trimethylsilyl)-1H-Pyrazol hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet. Es kann als Vorläufer für die Entwicklung neuer Materialien und Katalysatoren dienen.

Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und Antikrebsaktivitäten.

Medizin: Für seine potenzielle Verwendung in der Arzneimittelentwicklung, insbesondere bei der Entwicklung neuer Therapeutika, erforscht.

Industrie: Verwendet bei der Produktion von Spezialchemikalien und -materialien mit spezifischen Eigenschaften.

5. Wirkmechanismus

Der Wirkmechanismus von 4-Phenyl-3-(trimethylsilyl)-1H-Pyrazol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Phenyl- und Trimethylsilylgruppen tragen zu seiner einzigartigen chemischen Reaktivität und biologischen Aktivität bei. Die Verbindung kann mit Enzymen, Rezeptoren und anderen Biomolekülen interagieren und zu verschiedenen biologischen Wirkungen führen. Die genauen beteiligten molekularen Zielstrukturen und -wege hängen von der spezifischen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.

Wirkmechanismus

The mechanism of action of 4-Phenyl-3-(trimethylsilyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The phenyl and trimethylsilyl groups contribute to its unique chemical reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-Phenyl-1,2,4-Triazol-3,5-dion: Eine weitere heterozyklische Verbindung mit einer Phenylgruppe, bekannt für ihre starken Dienophilen-Eigenschaften und ihre Verwendung in Diels-Alder-Reaktionen.

3,4-Dihydropyrimidinon-Verbindungen: Diese Verbindungen zeigen eine signifikante antibakterielle Aktivität und werden in verschiedenen medizinischen Anwendungen verwendet.

Einzigartigkeit

4-Phenyl-3-(trimethylsilyl)-1H-Pyrazol ist einzigartig durch das Vorhandensein der Trimethylsilylgruppe, die bestimmte chemische Eigenschaften wie erhöhte Stabilität und Reaktivität verleiht. Dies macht es zu einer wertvollen Verbindung für verschiedene synthetische und Forschungsanwendungen und unterscheidet es von anderen ähnlichen heterozyklischen Verbindungen.

Eigenschaften

CAS-Nummer |

16037-44-8 |

|---|---|

Molekularformel |

C12H16N2Si |

Molekulargewicht |

216.35 g/mol |

IUPAC-Name |

trimethyl-(4-phenyl-1H-pyrazol-5-yl)silane |

InChI |

InChI=1S/C12H16N2Si/c1-15(2,3)12-11(9-13-14-12)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,13,14) |

InChI-Schlüssel |

BHWFHOMGMUTAGS-UHFFFAOYSA-N |

Kanonische SMILES |

C[Si](C)(C)C1=C(C=NN1)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide](/img/structure/B11886065.png)

![6-Methyl-[3,3'-bipyridine]-2-carboxylic acid](/img/structure/B11886115.png)

![(7R,8S,9S,10R)-7-(Hydroxymethyl)-6-oxaspiro[4.5]dec-2-ene-8,9,10-triol](/img/structure/B11886121.png)

![(1-Butyl-1H-benzo[d]imidazol-5-yl)boronic acid](/img/structure/B11886127.png)